molecular formula C11H13N5O2 B5802934 N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N'-ETHYLUREA

N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N'-ETHYLUREA

Cat. No.: B5802934
M. Wt: 247.25 g/mol
InChI Key: CWCVHUWMXDNQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N’-ETHYLUREA is a complex organic compound with a unique structure that includes a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N’-ETHYLUREA typically involves the reaction of 1,3-benzoxazole derivatives with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N’-ETHYLUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N’-ETHYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N’-ETHYLUREA involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-13-10(17)15-9(12)16-11-14-7-5-3-4-6-8(7)18-11/h3-6H,2H2,1H3,(H4,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCVHUWMXDNQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=NC1=NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N/C(=N/C1=NC2=CC=CC=C2O1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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